molecular formula C22H20BrClN2O3 B2884312 (2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327175-92-7

(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2884312
CAS No.: 1327175-92-7
M. Wt: 475.77
InChI Key: LOBICIRCBLTVGV-ROMGYVFFSA-N
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Description

The compound is a chromene derivative, which is a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring. Chromenes are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .


Molecular Structure Analysis

The compound contains several functional groups, including an imine group, a carboxamide group, and a tetrahydrofuran group. The presence of these groups would likely have a significant impact on the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings might give the compound both hydrophilic and hydrophobic properties .

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

Compounds related to chromenes and carboxamides, such as the ones mentioned, have been studied for their antimicrobial and antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Furthermore, synthesized compounds within the chromene-carboxamide family have exhibited antimicrobial properties, highlighting their potential utility in developing new therapeutic agents (Ukhov et al., 2021).

Synthetic Methodologies

Research on the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides demonstrates the eco-friendly and efficient methods for creating these compounds, which could be adapted or serve as a foundation for synthesizing the compound (Proença & Marta Costa, 2008). Additionally, the synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives through an isocyanide-based domino conjugate addition/O-trapping rearrangement sequence provides a novel approach that could inspire methods for creating similar compounds (Gyuris et al., 2011).

Potential Roles in Medicinal Chemistry

The crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insights into the molecular conformations and interactions that could influence the biological activities of similar compounds (Gomes et al., 2015). This structural information is vital for understanding how such compounds could interact with biological targets, potentially leading to the development of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many chromene derivatives exert their effects through interactions with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve investigating its biological activities, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

6-bromo-2-(4-chloro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBICIRCBLTVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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